molecular formula C11H7Cl3N2O2S B12326601 [3-Chloro-5-(3,5-dichloro-phenyl)-isothiazol-4-yl]-carbamic acid methyl ester

[3-Chloro-5-(3,5-dichloro-phenyl)-isothiazol-4-yl]-carbamic acid methyl ester

Cat. No.: B12326601
M. Wt: 337.6 g/mol
InChI Key: VEGQTFREQLQGFQ-UHFFFAOYSA-N
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Description

[3-Chloro-5-(3,5-dichloro-phenyl)-isothiazol-4-yl]-carbamic acid methyl ester is a chemical compound with a complex structure that includes a chlorinated phenyl group and an isothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-Chloro-5-(3,5-dichloro-phenyl)-isothiazol-4-yl]-carbamic acid methyl ester typically involves multiple steps, starting with the preparation of the isothiazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The chlorinated phenyl group is then introduced through a substitution reaction, followed by the esterification of the carbamic acid group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

[3-Chloro-5-(3,5-dichloro-phenyl)-isothiazol-4-yl]-carbamic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can alter the oxidation state of the compound, potentially leading to the formation of new functional groups.

    Reduction: Reduction reactions can be used to modify the compound’s structure by adding hydrogen atoms.

    Substitution: The chlorinated phenyl group can participate in substitution reactions, where chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated compounds.

Scientific Research Applications

Chemistry

In chemistry, [3-Chloro-5-(3,5-dichloro-phenyl)-isothiazol-4-yl]-carbamic acid methyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound may be studied for its potential interactions with biological molecules. Its chlorinated phenyl group and isothiazole ring can interact with proteins and enzymes, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound’s potential therapeutic effects are of interest. Researchers may investigate its efficacy in treating various diseases, particularly those involving microbial infections or inflammatory conditions.

Industry

Industrially, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of [3-Chloro-5-(3,5-dichloro-phenyl)-isothiazol-4-yl]-carbamic acid methyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [3-Chloro-5-(3,5-dichloro-phenyl)-isothiazol-4-yl]-carbamic acid methyl ester apart is its unique combination of a chlorinated phenyl group and an isothiazole ring. This structure provides distinct reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C11H7Cl3N2O2S

Molecular Weight

337.6 g/mol

IUPAC Name

methyl N-[3-chloro-5-(3,5-dichlorophenyl)-1,2-thiazol-4-yl]carbamate

InChI

InChI=1S/C11H7Cl3N2O2S/c1-18-11(17)15-8-9(19-16-10(8)14)5-2-6(12)4-7(13)3-5/h2-4H,1H3,(H,15,17)

InChI Key

VEGQTFREQLQGFQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=C(SN=C1Cl)C2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

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